3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one
CAS No.: 1114655-27-4
Cat. No.: VC6971548
Molecular Formula: C27H25N3O6S
Molecular Weight: 519.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1114655-27-4 |
|---|---|
| Molecular Formula | C27H25N3O6S |
| Molecular Weight | 519.57 |
| IUPAC Name | 3-(furan-2-ylmethyl)-2-[[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C27H25N3O6S/c1-16-21(28-25(36-16)17-12-22(32-2)24(34-4)23(13-17)33-3)15-37-27-29-20-10-6-5-9-19(20)26(31)30(27)14-18-8-7-11-35-18/h5-13H,14-15H2,1-4H3 |
| Standard InChI Key | SSLPZPLNERRDPJ-UHFFFAOYSA-N |
| SMILES | CC1=C(N=C(O1)C2=CC(=C(C(=C2)OC)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CO5 |
Introduction
The compound “3-[(furan-2-yl)methyl]-2-({[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one” is a complex heterocyclic molecule. It incorporates multiple functional groups and pharmacologically relevant scaffolds such as quinazolinones, furans, oxazoles, and sulfanyl linkages. These features suggest potential biological activity and synthetic utility in medicinal chemistry.
Structural Features
The compound can be broken down into the following components:
-
Quinazolinone Core: A bicyclic structure containing a fused benzene and pyrimidine ring with a ketone group at the 4th position.
-
Furan Substituent: A furan ring attached via a methyl group at the 2nd position.
-
Oxazole Substituent: A 1,3-oxazole ring substituted with a trimethoxyphenyl group at the 2nd position and a methyl group at the 5th position.
-
Sulfanyl Linkage: A sulfur atom linking the oxazole moiety to the quinazolinone core.
These structural elements are known for their roles in drug design due to their ability to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.
Synthesis
Although no specific synthesis route for this compound is provided in the search results, its synthesis likely involves:
-
Formation of Quinazolinone Core:
-
Starting with anthranilic acid derivatives reacted with isothiocyanates or aldehydes to form quinazolinones.
-
-
Introduction of Furan Substituent:
-
Alkylation of quinazolinone with furfural or related reagents.
-
-
Construction of Oxazole Ring:
-
Cyclization reactions involving amino alcohols or similar intermediates with trimethoxybenzaldehyde.
-
-
Sulfanyl Linkage Formation:
-
Thiolation reactions using sulfur-containing reagents to bridge the oxazole and quinazolinone units.
-
Pharmacological Activity
Compounds containing quinazolinone and oxazole moieties are widely studied for their biological activities:
-
Anticancer Properties:
-
Quinazolinones are known inhibitors of tyrosine kinases and other enzymes involved in cancer progression.
-
-
Antimicrobial Activity:
-
Furans and oxazoles exhibit antimicrobial properties against bacteria and fungi.
-
-
Anti-inflammatory Effects:
-
Trimethoxyphenyl groups enhance anti-inflammatory activity by modulating prostaglandin pathways.
-
Chemical Reactivity
The compound’s sulfanyl linkage provides sites for further functionalization, enabling the synthesis of derivatives with tailored properties.
Analytical Characterization
To confirm its structure and purity, the following techniques would be used:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies proton and carbon environments in the molecule. |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. |
| IR Spectroscopy | Detects functional groups such as C=O (quinazolinone), C-O-C (furan/oxazole), and S-H (sulfanyl). |
| X-ray Crystallography | Provides detailed three-dimensional structure analysis. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume